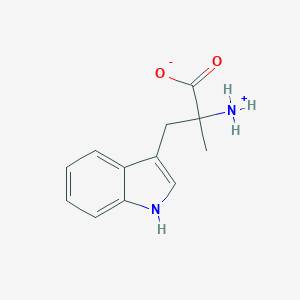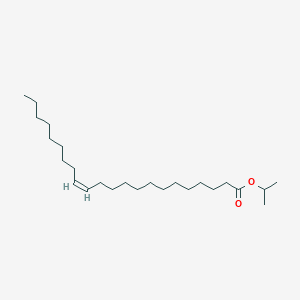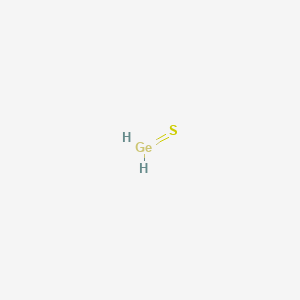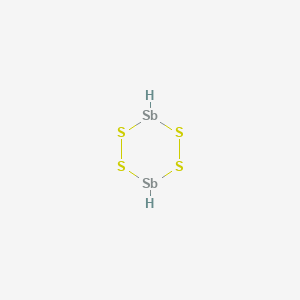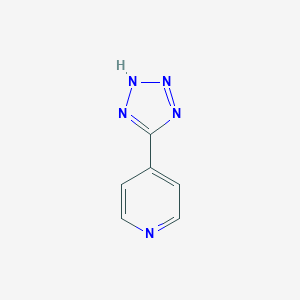
Vanadium silicide (V3Si)
Übersicht
Beschreibung
Vanadium silicide (V3Si) is a compound that exhibits the maximum temperature of superconducting transition among the binary vanadium-based compounds . It is synthesized from high-purity starting materials .
Synthesis Analysis
The magnetic susceptibility of V3Si is measured in a temperature range of 20−300 К . The dependence of the magnetic susceptibility of single-crystal on its orientation relative to the magnetic field is studied at room temperature .Molecular Structure Analysis
The crystal structure of V3Si corresponds to space group Pm 3 n . In crystals with the A15 structure, the local symmetry of transition metal atoms, which are arranged in mutually perpendicular chains along cubic unit-cell faces, is tetragonal (D2d) .Chemical Reactions Analysis
In the case of V on Si, the silicide VSi 2, which is a silicon‐rich phase, was found to form at temperatures from 600 to 1000 °C . In the case of V on SiO 2, reactions took place only at temperatures above 800 °C, and the reaction products were identified to be V 3 Si, V 5 SI 3, and V 2 O 5 .Physical And Chemical Properties Analysis
The chemical bond in V3Si is found to be determined mainly by the p-d (Si-V) interaction. The d-d (V-V) interaction is also important in determining the physical properties of the compound .Wissenschaftliche Forschungsanwendungen
Formation and Properties : Vanadium silicide forms by the interaction of vanadium with silicon or silicon oxide at high temperatures. V3Si, along with other phases like V5Si3, forms as a continuous layer in certain conditions and exhibits superconducting properties around 15 °K (Tu, Ziegler, & Kircher, 1973).
Magnetic Susceptibility : The magnetic susceptibility of V3Si has been studied, indicating anisotropy depending on its orientation relative to the magnetic field. This property is compared with pure vanadium, noting a genetic relationship in the electronic structure (Kodess & Sidorenko, 2021).
High Dose Ion Implantation : V3Si has been studied in the context of high dose ion implantation, revealing its potential in the formation of vanadium silicide layers and its role in superconductivity (Salvi et al., 1987).
Defects in A15-V3Si Phase : Defects in the A15-V3Si compound have been analyzed using DFT calculations, revealing that antisites are the dominant defects. This study provides insights into the structural and thermodynamic properties of vanadium silicides (Colinet & Tedenac, 2014).
Electron-Momentum Distribution and Charge Transfer : Studies on the charge transfer and electron-momentum distribution in vanadium silicides, including V3Si, using the γ-ray Compton scattering technique, offer insights into the nature of bonding in these compounds (Sharma et al., 1984).
Microstructure Evolution in High-Temperature Materials : V3Si, as part of V-Si-B high-temperature materials, demonstrates high mechanical strength at elevated temperatures and low density. Its microstructure has been analyzed using various analytical methods (Krüger & Köppe-Grabow, 2017).
Non-Volatile Memory Devices : The charge loss mechanism of non-volatile memory devices with V3Si nano-particles has been studied, showing potential for flash memory structures (Kim, Lee, Kim, & Cho, 2012).
Superconducting Properties : The superconducting properties of V3Si have been a subject of study, especially in films produced by reactive diffusion (Cadieu, Johnson, & Douglass, 1972).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
V3Si is potentially useful for building silicon-based superconducting devices. Many transition metal silicides possess interesting properties such as topological nontrivial states, ferromagnetism, and noncollinear magnetic structures . This raises possibilities of constructing all-silicide magnetic/ topological/ superconducting heterostructures by using V3Si as substrate .
Eigenschaften
InChI |
InChI=1S/Si.3V | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTGMGGBYBQLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[V].[V].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiV3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder and pieces; [Materion Advanced Chemicals MSDS] | |
| Record name | Vanadium silicide (V3Si) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12039-76-8 | |
| Record name | Vanadium silicide (V3Si) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium silicide (V3Si) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trivanadium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



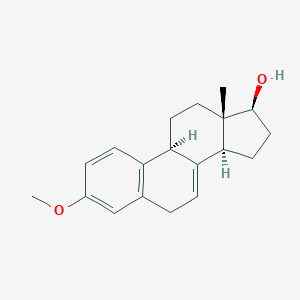
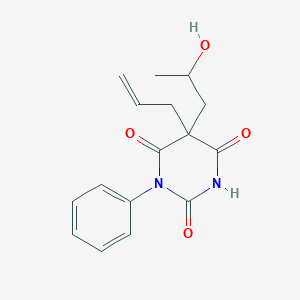
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
